molecular formula C20H24N2O4S B11093125 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B11093125
M. Wt: 388.5 g/mol
InChI Key: MIKINGLNXIAYEQ-UHFFFAOYSA-N
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Description

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-2-OXO-1-OXASPIRO[45]DECANE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing costs, and ensuring the safety and environmental compliance of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyran derivatives and spiro compounds with comparable structures. Examples include:

Uniqueness

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-2-OXO-1-OXASPIRO[4.5]DECANE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-19(2)9-12-13(10-21)18(27-15(12)11-25-19)22-17(24)14-8-16(23)26-20(14)6-4-3-5-7-20/h14H,3-9,11H2,1-2H3,(H,22,24)

InChI Key

MIKINGLNXIAYEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C3CC(=O)OC34CCCCC4)C

Origin of Product

United States

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